molecular formula C7H2BrClFN B8010203 5-Bromo-2-chloro-4-fluorobenzonitrile

5-Bromo-2-chloro-4-fluorobenzonitrile

Cat. No.: B8010203
M. Wt: 234.45 g/mol
InChI Key: VICVRXFAILZLSY-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-fluorobenzonitrile is an organic compound with the molecular formula C7H2BrClFN. It is a derivative of benzonitrile, featuring bromine, chlorine, and fluorine substituents on the benzene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4-fluorobenzonitrile typically involves multiple steps. One common method starts with the reaction of o-fluorobenzoyl chloride with ammonia to form o-fluorobenzamide. This intermediate is then dehydrated to produce o-fluorobenzonitrile. Finally, bromination and chlorination are carried out in the presence of suitable reagents to obtain this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. The process may include steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4-fluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic aromatic substitution can produce substituted benzonitriles .

Scientific Research Applications

5-Bromo-2-chloro-4-fluorobenzonitrile is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-fluorobenzonitrile involves its reactivity with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and targets depend on the context of its application, such as drug development or material synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-fluorobenzonitrile
  • 2-Bromo-5-fluorobenzonitrile
  • 5-Chloro-2-fluorobenzonitrile

Uniqueness

5-Bromo-2-chloro-4-fluorobenzonitrile is unique due to the presence of three different halogens on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in synthetic chemistry for creating diverse and complex molecules .

Properties

IUPAC Name

5-bromo-2-chloro-4-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClFN/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICVRXFAILZLSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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